molecular formula C19H13NO3 B2557377 4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate CAS No. 391229-07-5

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate

Cat. No.: B2557377
CAS No.: 391229-07-5
M. Wt: 303.317
InChI Key: OPTXBMCBFLKUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate is an organic compound with the molecular formula C19H13NO3. This compound is characterized by the presence of a cyanophenyl group and a naphthalen-1-yloxy group connected through an acetate linkage. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If this compound is intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve further testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate typically involves the esterification of 4-cyanophenol with 2-(naphthalen-1-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl or naphthalen-1-yloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl acetate
  • 2-(Naphthalen-1-yloxy)acetic acid
  • 4-Cyanophenyl 2-(naphthalen-2-yloxy)acetate

Uniqueness

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate is unique due to the combination of its cyanophenyl and naphthalen-1-yloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-cyanophenyl) 2-naphthalen-1-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c20-12-14-8-10-16(11-9-14)23-19(21)13-22-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTXBMCBFLKUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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